D-Valyl-D-phenylalanine hydrochloride D-Valyl-D-phenylalanine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126143-75-5
VCID: VC6830278
InChI: InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78

D-Valyl-D-phenylalanine hydrochloride

CAS No.: 2126143-75-5

Cat. No.: VC6830278

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78

* For research use only. Not for human or veterinary use.

D-Valyl-D-phenylalanine hydrochloride - 2126143-75-5

Specification

CAS No. 2126143-75-5
Molecular Formula C14H21ClN2O3
Molecular Weight 300.78
IUPAC Name (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1
Standard InChI Key COJUZXNEOMXFFV-MNMPKAIFSA-N
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

D-Valyl-D-phenylalanine hydrochloride consists of two non-proteinogenic D-amino acids:

  • D-Valine: A branched-chain aliphatic amino acid with a methyl group substituent.

  • D-Phenylalanine: An aromatic amino acid with a benzyl side chain.

The peptide bond forms between the carboxyl group of D-valine and the amino group of D-phenylalanine. The hydrochloride salt (Cl⁻ counterion) stabilizes the compound in aqueous solutions .

Table 1: Structural Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₀ClN₂O₃
Molecular Weight308.78 g/mol
ConfigurationD-configuration at chiral centers
Charge (pH 7)+1 (protonated amine), -1 (Cl⁻)

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is common for L-peptides, D-peptides require enantiomerically pure building blocks. Key steps include:

  • Resin Activation: Wang resin functionalized with hydroxymethyl groups.

  • Coupling: D-valine and D-phenylalanine are sequentially coupled using HBTU/DIPEA activation.

  • Cleavage: Hydrochloric acid (HCl) cleaves the peptide from the resin, yielding the hydrochloride salt .

Continuous Flow Synthesis

Adapting methods from L-peptide synthesis , D-valine N-carboxyanhydride (NCA) reacts with D-phenylalanine in a borate buffer (pH 10.2) under controlled flow conditions. This approach achieves 72–85% conversion rates, with HCl added post-synthesis for salt formation .

Table 2: Reaction Conditions for Continuous Flow Synthesis

ParameterValue
Temperature0–5°C
pH10.2 (maintained with KOH)
Residence Time8.6 minutes
Solvent0.1 M Na₂B₄O₇ aqueous solution

Physicochemical Properties

Thermal Stability

The hydrochloride salt decomposes at 270–275°C, analogous to L-phenylalanine . Differential scanning calorimetry (DSC) shows endothermic peaks corresponding to dehydration (120°C) and decomposition (265°C).

Solubility and Partitioning

  • Water Solubility: 1–5 g/100 mL at 25°C (similar to L-phenylalanine) .

  • LogP: 0.24 (indicating moderate hydrophilicity) .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point270–275°C (dec.)
Optical Rotation (α)-34.2° (c = 2, H₂O)
pKa2.2 (carboxyl), 9.1 (amine)

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Adapted from L-Ala-L-Phe methods , a C18 column with trifluoroacetic acid (TFA) mobile phases separates D-Val-D-Phe from impurities:

  • Retention Time: 8.9–10.6 minutes (gradient: 5–40% acetonitrile over 16 minutes) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

  • δ 7.3–7.1 ppm (phenyl aromatic protons).

  • δ 4.4–4.6 ppm (α-CH of phenylalanine).

  • δ 1.0–1.2 ppm (valine methyl groups) .

Applications in Pharmaceutical Research

Protease Resistance

The D-configuration confers resistance to digestive proteases, making it suitable for oral drug delivery. For example, D-peptides are used in angiotensin-converting enzyme (ACE) inhibitors .

Antimicrobial Peptides (AMPs)

D-Val-D-Phe motifs enhance the stability of AMPs against bacterial proteases. Studies show synergistic effects with L-lysine residues in disrupting microbial membranes .

Table 4: Biomedical Applications

ApplicationMechanismReference
Drug DeliveryEnhanced metabolic stability
Antimicrobial AgentsMembrane disruption

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